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Compound of Interest

Compound Name: 2-Aziridinemethanol

CAS No.: 88419-36-7

Cat. No.: B13467299 Get Quote

Executive Summary
In the landscape of chiral building blocks, 2-aziridinemethanol stands out as a high-value,

strained heterocycle. Its utility in drug discovery stems from its dual reactivity: it possesses the

ring strain of an aziridine (~26 kcal/mol) and the directing capability of a primary hydroxyl

group. Unlike simple epoxides or aziridines, the hydroxymethyl group at C2 offers a handle for

chelation-controlled regioselectivity, allowing chemists to access either

-amino alcohols (via C3 attack) or

-amino alcohols (via C2 attack) with high stereospecificity.

This guide details the synthesis, reactivity, and application of (S)-2-aziridinemethanol,
focusing on its role as a precursor for alkaloids, antibiotics, and enzyme inhibitors.

Structural & Electronic Properties
The 2-aziridinemethanol scaffold is defined by three critical features that dictate its chemical

behavior:
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Feature Property Synthetic Implication

Ring Strain ~26-27 kcal/mol

High susceptibility to

nucleophilic ring-opening

(SN2).

Nitrogen Basicity pKa ~8.0 (conjugate acid)

Nitrogen lone pair is available

for protonation or Lewis acid

coordination, activating the

ring.

Hydroxyl Group C2-substituent

Acts as an internal nucleophile

or a chelation anchor (e.g., for

Mg, Ti, or Al), directing

regioselectivity.

Stereochemical Integrity: The configuration at C2 is generally preserved from the starting

amino acid (e.g., L-Serine yields (S)-aziridine). However, the nitrogen center can undergo

pyramidal inversion, though N-substituents (e.g., Trityl, Tosyl) lock the conformation, preventing

racemization during storage.

Synthesis of the Building Block
The most robust route to chiral 2-aziridinemethanol begins with L-Serine methyl ester. The

workflow involves trityl protection to sterically bulk the nitrogen, preventing over-alkylation,

followed by reductive cyclization.

Workflow Diagram (Graphviz)
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Figure 1: Step-wise synthesis of (S)-1-trityl-2-aziridinemethanol from L-Serine methyl ester.

Reactivity Profile: The Regioselectivity Switch
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The core value of 2-aziridinemethanol lies in the ability to switch the site of nucleophilic attack

between C2 and C3. This is not random; it is controlled by sterics versus chelation.

Mechanistic Logic
C3 Attack (Steric/Electronic Control):

Condition: Non-chelating nucleophiles or Lewis acids that bind N (e.g., BF3·OEt2).

Mechanism: Nucleophile attacks the less hindered primary carbon (C3).

Product:

-substituted

-amino alcohol.

C2 Attack (Chelation Control):

Condition: Reagents capable of coordinating with the OH group (e.g., Red-Al, AlMe3).

Mechanism: Intramolecular delivery of the nucleophile or activation of C2 via a 5-

membered chelate transition state.

Product:

-substituted

-amino alcohol (often with retention of configuration if double inversion occurs, or inversion
if direct SN2).

Regioselectivity Pathway Diagram
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Pathway A: Steric Control Pathway B: Chelation Control
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Figure 2: Divergent reaction pathways controlled by catalyst choice and nucleophile nature.

Applications in Drug Discovery[2]
Case Study: Synthesis of Pseudoconhydrine Congeners
Research utilizing chiral aziridines has successfully targeted alkaloids like pseudoconhydrine.

[1][2]

Strategy: The 2-aziridinemethanol derivative undergoes C3-selective ring opening with a

silylated hydroxy nucleophile.

Outcome: This establishes the chiral piperidine core essential for the alkaloid's biological

activity (ion channel modulation).

Imidazo[1,2-a]pyridines (Anti-tumor Agents)[5]
Reaction: Brønsted acid-catalyzed ring opening of 2H-azirines (derived from the methanol

scaffold) with 2-mercaptopyridines.
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Mechanism: Regioselective attack at the aziridine carbon followed by cyclization.[2][3]

Significance: Rapid access to libraries of fused heterocycles for oncology screening.

Experimental Protocols
Protocol A: Synthesis of (S)-1-Trityl-2-aziridinemethanol
This protocol validates the formation of the core building block from L-Serine methyl ester.

Reagents: L-Serine methyl ester HCl, Trityl chloride (TrCl), Triethylamine (Et3N),

Methanesulfonyl chloride (MsCl), Lithium Aluminum Hydride (LiAlH4).

Trityl Protection:

Suspend L-Serine methyl ester HCl (10 mmol) in CHCl3 (30 mL) at 0°C.

Add Et3N (22 mmol) followed by TrCl (10 mmol) dropwise.

Stir at RT for 24h. Wash with water, dry (Na2SO4), and concentrate to yield N-trityl serine

methyl ester.

Aziridine Formation:

Dissolve the N-trityl ester in THF/pyridine. Add MsCl (1.1 eq) at 0°C.

Heat the solution to reflux (or treat with excess base and heat) to induce displacement of

the mesylate by the trityl amine nitrogen.

Isolate (S)-1-trityl-aziridine-2-carboxylate via column chromatography (Hexane/EtOAc).

Reduction to Alcohol:

Safety Note: LiAlH4 is pyrophoric. Use anhydrous conditions under N2.

Suspend LiAlH4 (1.5 eq) in dry THF at 0°C.

Add solution of aziridine-2-carboxylate dropwise.
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Stir 1h at 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser workup).

Filter precipitate and concentrate filtrate to obtain (S)-1-trityl-2-aziridinemethanol as a

white solid/foam.

Protocol B: Regioselective Ring Opening (C3-Selective)
Target: Synthesis of chiral amino-ethers.

Dissolve (S)-1-trityl-2-aziridinemethanol (1 mmol) in alcohol (MeOH or BnOH).

Add BF3·OEt2 (0.1 eq) at 0°C.

Stir at RT until TLC shows consumption of aziridine.

Mechanism Check: The Lewis acid activates the nitrogen; steric bulk directs the alcohol

nucleophile to C3.

Workup with NaHCO3 and extract.

Safety & Handling
Toxicity: Aziridines are potent alkylating agents and potential mutagens. They mimic DNA

cross-linking agents (like nitrogen mustards).

Handling: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

Decontamination: Quench spills or glassware with 5% aqueous sodium thiosulfate or dilute

HCl to open the ring and neutralize alkylating potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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